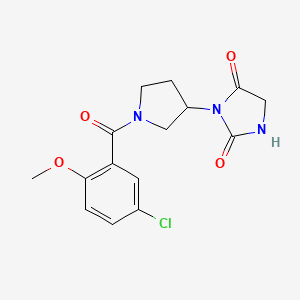

![molecular formula C17H20O4S B2507145 1-[(4-甲氧基苄基)磺酰]-2-苯基-2-丙醇 CAS No. 338412-32-1](/img/structure/B2507145.png)

1-[(4-甲氧基苄基)磺酰]-2-苯基-2-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol is a chemical that features a sulfonyl functional group, which is significant in medicinal chemistry and drug development. The sulfonyl group is often introduced into molecules by reacting alcohols or phenols with sulfamoyl chloride to form primary sulfamates. However, the O-sulfamate group's sensitivity to basic conditions typically limits this method to later stages in synthesis. To overcome this limitation, a protecting group strategy has been developed, where the sulfamate NH protons are replaced with 4-methoxybenzyl or 2,4-dimethoxybenzyl groups, providing stability against various reagents and conditions, thus facilitating multi-step synthesis .

Synthesis Analysis

The synthesis of related compounds involves several key steps, including the reaction of 1,1'-sulfonylbis(2-methyl-1H-imidazole) with a substituted phenol, followed by methylation, displacement with a dibenzylamine, and deprotection. The use of 2,4-dimethoxybenzyl groups is particularly advantageous due to the quantitative deprotection within 2 hours at room temperature using trifluoroacetic acid in dichloromethane . Additionally, N-(4-methoxybenzyl)-o-benzenedisulfonimide, a related compound, is prepared from o-benzenedisulfonyl chloride and 4-methoxybenzylamine in dichloromethane, which can then react with alcohols or phenols under basic conditions to yield 4-methoxybenzyl ethers .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(4-methoxybenzylthio)-1-phenylethanone, has been determined through synthesis and solid-state structure analysis. These compounds often exhibit interesting biological activities and their conformation is strongly influenced by cross donor-acceptor interactions between sulfonyl and carbonyl groups .

Chemical Reactions Analysis

Chemical reactions involving the cleavage of p-methoxybenzyl ethers have been studied, where these ethers can transfer from alcohols to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid. This process allows for the removal of protecting groups and can be performed with high yields . Furthermore, o- and p-halobenzyl sulfones have been used as precursors for zwitterionic synthons, reacting with various electrophiles and undergoing palladium-catalyzed cross-coupling processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the sulfonyl moiety have been explored through the synthesis of novel substituted 1,5-benzothiazepines. These compounds were synthesized using a reaction involving 1,4-dioxane-6-sulfonyl chloride and characterized by various analytical techniques. The reactivity of these molecules has been studied using descriptors such as softness, electrophilicity, electronegativity, and the HOMO-LUMO energy gap . Additionally, the synthesis of carbon-14 labeled compounds with sulfonyl groups has been reported, indicating the importance of these compounds in tracer studies and pharmaceutical research .

科学研究应用

生物转化和氧化研究

- 该化合物用于涉及生物转化和硫氧化的研究。一项研究表明,Helminthosporium属等真菌可以将类似化合物转化为其亚砜形式,突出了其在生物催化和有机合成过程中的潜力 (Holland, Ihasz, & Lounsbery, 2002).

有机合成和衍生物形成

- 它是合成各种有机化合物的重要组成部分。例如,关于合成具有连续立体中心的 3-硫烷基丙醇的研究涉及具有相似结构的化合物,证明了其在有机合成中的多功能性 (Kinoshita 等,2005).

- 另一个应用可见于从伯胺制备仲胺,其中相关化合物用作中间体 (Kurosawa、Kan 和 Fukuyama,2003).

光催化和光氧化

- 该化合物参与光催化和光氧化研究。例如,其衍生物用于探索芳香族硫化物的 photooxidation,这在光化学领域具有重要意义 (Baciocchi 等,1997).

药物化学

- 它已被用于合成具有潜在药用特性的化合物,例如抗白三烯剂,这在治疗哮喘等疾病中具有重要意义 (Jampílek 等,2004).

抗菌活性

- 关于合成新的吡啶嗪基磺酰胺衍生物的研究涉及类似化合物,突出了其在开发抗菌剂中的相关性 (Mohamed,2007).

糖苷酶抑制

- 它还参与了糖苷酶抑制剂水杨醇的改进合成,表明其在生化研究中的重要性 (Ghavami 等,2003).

作用机制

属性

IUPAC Name |

1-[(4-methoxyphenyl)methylsulfonyl]-2-phenylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S/c1-17(18,15-6-4-3-5-7-15)13-22(19,20)12-14-8-10-16(21-2)11-9-14/h3-11,18H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPJPGBTHGSPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)

![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)

![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)

![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)

![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)

![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)